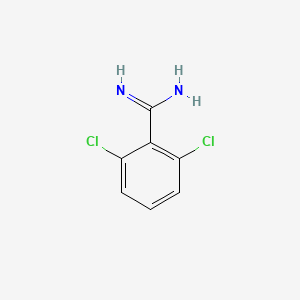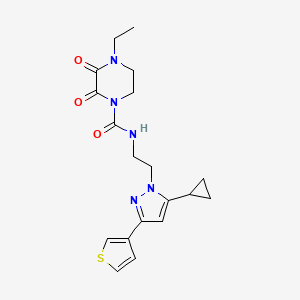
4-Azidomethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidomethyl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are organo-sulfur compounds containing the -SO2NH2 group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, such as this compound, often involves complex chemical reactions . For instance, the synthesis of similar compounds has been described via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .科学的研究の応用
Inhibition of Carbonic Anhydrases
- Application in Cancer Research : Ureido-substituted benzenesulfonamides, closely related to 4-Azidomethyl-benzenesulfonamide, exhibit potent inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are transmembrane, tumor-associated enzymes. These compounds have shown significant potential in inhibiting metastasis in breast cancer models, suggesting their relevance in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Chemical Transformations in Solid-Phase Synthesis
- Utility in Chemical Space Mining : Polymer-supported benzenesulfonamides, which include this compound, are used as key intermediates in various chemical transformations, including rearrangements to create diverse privileged scaffolds. This application is significant in the exploration of chemical space (Fülöpová & Soural, 2015).
Inhibitory Effects on Human Paraoxonase
- Bioactivity Studies : Sulfonamides, including derivatives of benzenesulfonamides, have been studied for their inhibitory activities on human paraoxonase-I (hPON1), an enzyme linked to various metabolic processes. These compounds, through structure-activity relationship analysis, can potentially serve as inhibitors of PON1, offering insights into the design of new therapeutic agents (Işık et al., 2019).
Anticancer Properties
- Role in Ovarian Cancer Treatment : A novel benzenesulfonamide derivative demonstrated potent inhibition of cell proliferation in ovarian cancer, particularly against OVCAR-8 cells. This compound affected the Wnt/β-catenin/GSK3β pathway and showed potential as a lead compound for antitumor drug discovery (Jia et al., 2020).
NMR Spectroscopy Studies
- Spectroscopic Analysis : Research involving 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, closely related to this compound, explored the influence of solvents on its 1H-NMR chemical shifts. This study provided valuable insights into the behavior of such compounds in different solvent environments (Hasan, 2021).
ADMET Studies for Anticancer Activity
- Drug Development : ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on benzenesulfonamide derivatives, including a focus on their anticancer activity, are crucial in developing new anticancer compounds with high selectivity. These studies aid in understanding the pharmacokinetic properties of potential therapeutic agents (Karakuş et al., 2018).
Inhibitors for Obesity Therapies
- Potential in Anti-Obesity Therapies : Benzenesulfonamides containing triazole-tethered phenyl moieties, closely related to this compound, show effective inhibition of mitochondrial carbonic anhydrase isozymes VA and VB. These enzymes are potential targets for anti-obesity therapies, suggesting the relevance of such compounds in this field (Poulsen et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Azidomethyl-benzenesulfonamide is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase II, by inhibiting its activity
Biochemical Pathways
The inhibition of Carbonic Anhydrase II by this compound affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting Carbonic Anhydrase II, this compound can disrupt these processes, potentially leading to a variety of physiological effects.
Pharmacokinetics
Based on the properties of similar compounds, it is likely that it is absorbed, distributed, metabolized, and excreted by the body in a manner similar to other sulfonamide drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Carbonic Anhydrase II. This can lead to changes in pH regulation and fluid balance in various tissues and organs . In addition, it has been suggested that this compound and similar compounds may have antiproliferative effects, potentially making them useful in the treatment of certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
特性
IUPAC Name |
4-(azidomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAJRIXODOQXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)
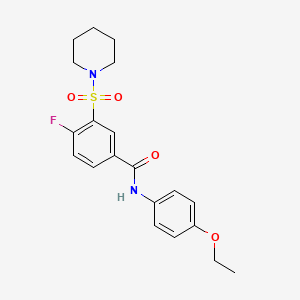

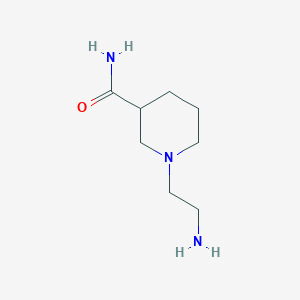
![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)
![4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2918246.png)
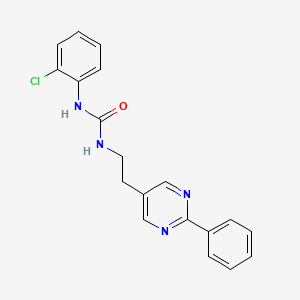
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2918249.png)
![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
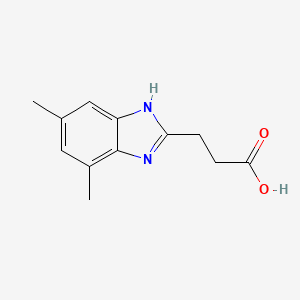
![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
